
Disulfide, dichloromethyl ethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, dichloromethyl ethyl is an organic compound characterized by the presence of a disulfide bond (S-S) between two sulfur atoms. This compound is part of the broader class of disulfides, which are known for their unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, dichloromethyl ethyl, the synthetic route may involve the reaction of dichloromethyl thiol with ethyl thiol under oxidative conditions. Common oxidizing agents used in these reactions include molecular oxygen, hydrogen peroxide, or iodine .
Industrial Production Methods
In an industrial setting, the production of disulfides often involves large-scale oxidation processes. These processes are designed to ensure high yields and purity of the final product. The use of continuous flow reactors and controlled oxidation conditions are common practices to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, dichloromethyl ethyl undergoes several types of chemical reactions, including:
Oxidation: Conversion of thiols to disulfides.
Reduction: Conversion of disulfides back to thiols.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break disulfide bonds.
Substitution: Various nucleophiles can be used to substitute functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiols results in the formation of disulfides, while reduction of disulfides yields thiols .
Aplicaciones Científicas De Investigación
Disulfide, dichloromethyl ethyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Plays a role in the formation and stabilization of protein structures through disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Used in the production of rubber and other materials due to its vulcanizing properties
Mecanismo De Acción
The mechanism of action of disulfide, dichloromethyl ethyl involves the formation and breaking of disulfide bonds. These bonds are crucial for the structural integrity of proteins and other biomolecules. The compound can undergo redox reactions, where it alternates between reduced (thiol) and oxidized (disulfide) states. This redox cycling is essential for various biological processes, including protein folding and cellular signaling .
Comparación Con Compuestos Similares
Disulfide, dichloromethyl ethyl can be compared with other disulfides such as:
Dimethyl disulfide: Similar in structure but with methyl groups instead of dichloromethyl and ethyl groups.
Diethyl disulfide: Contains two ethyl groups instead of dichloromethyl and ethyl groups.
Dibutyl disulfide: Contains two butyl groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to other disulfides .
Propiedades
Número CAS |
61079-16-1 |
|---|---|
Fórmula molecular |
C3H6Cl2S2 |
Peso molecular |
177.1 g/mol |
Nombre IUPAC |
(dichloromethyldisulfanyl)ethane |
InChI |
InChI=1S/C3H6Cl2S2/c1-2-6-7-3(4)5/h3H,2H2,1H3 |
Clave InChI |
UEIAVCZGRSHLNS-UHFFFAOYSA-N |
SMILES canónico |
CCSSC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


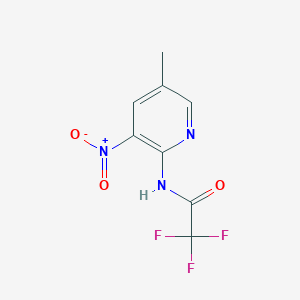
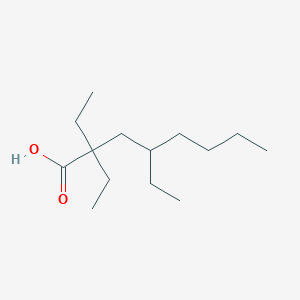
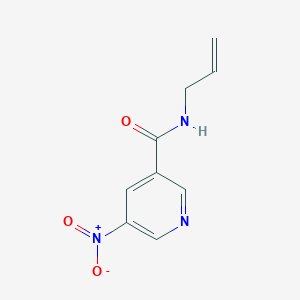
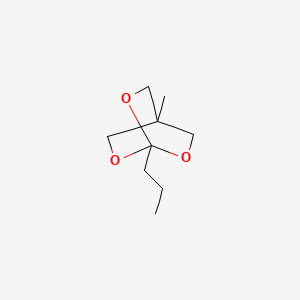
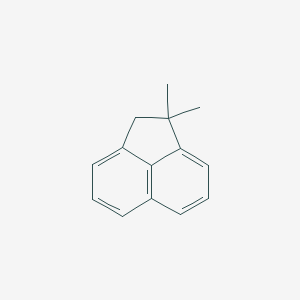
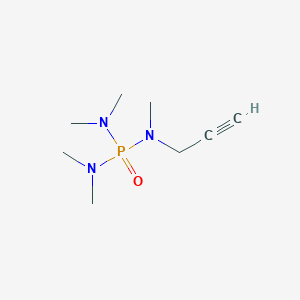
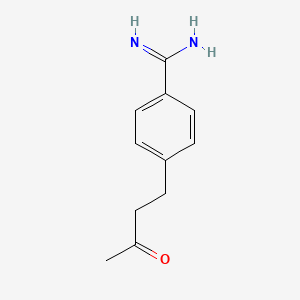
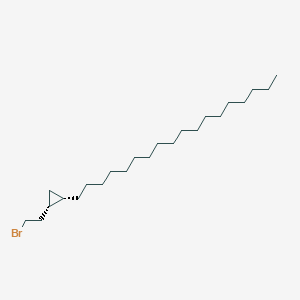
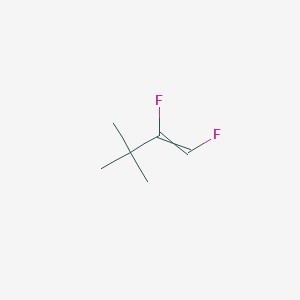




![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
